![molecular formula C8H12N2 B7895038 3-[(2-Methylbut-3-yn-2-yl)amino]propanenitrile](/img/structure/B7895038.png)
3-[(2-Methylbut-3-yn-2-yl)amino]propanenitrile
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Overview
Description
3-[(2-Methylbut-3-yn-2-yl)amino]propanenitrile is an organic compound with the molecular formula C8H12N2. It is characterized by the presence of a nitrile group (-CN) and an amino group attached to a propanenitrile backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methylbut-3-yn-2-yl)amino]propanenitrile typically involves the reaction of 2-methylbut-3-yn-2-amine with acrylonitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2-Methylbut-3-yn-2-amine} + \text{Acrylonitrile} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process typically includes steps such as purification and isolation of the final product using techniques like distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methylbut-3-yn-2-yl)amino]propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Conversion to primary or secondary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules
3-[(2-Methylbut-3-yn-2-yl)amino]propanenitrile serves as a versatile building block in organic synthesis. Its reactivity allows it to participate in various chemical transformations, making it valuable for synthesizing more complex organic compounds. For example, it can undergo substitution reactions where the amino group reacts with electrophiles, leading to the formation of new amine derivatives.
Reactions and Mechanisms
The compound can engage in several types of reactions:
- Oxidation: The nitrile group can be oxidized to form corresponding oxides or hydroxyl derivatives.
- Reduction: It can be reduced to produce primary or secondary amines.
- Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides under basic conditions.
Reaction Type | Reagents Used | Products Formed |
---|---|---|
Oxidation | KMnO4, CrO3 | Oxides or hydroxyl derivatives |
Reduction | LiAlH4, H2 (catalyst) | Primary/secondary amines |
Substitution | Alkyl halides, acyl chlorides | Substituted amines/amides |
Biological Research
Potential Therapeutic Applications
Research into this compound has indicated its potential as a therapeutic agent. Initial studies focus on its interactions with biological targets, particularly in enzyme inhibition and binding affinity assessments. These investigations are crucial for understanding how the compound may modulate biological functions and contribute to drug development.
Case Studies
- Enzyme Inhibition Studies: Early assays have shown that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting its role as a lead compound for drug development.
- Binding Affinity Assessments: Studies utilizing radiolabeled compounds have demonstrated that this nitrile compound can bind effectively to certain protein targets, indicating its potential as a scaffold for designing new therapeutic agents.
Medicinal Chemistry
Drug Development Precursor
The compound is explored as a precursor in synthesizing pharmaceuticals. Its ability to undergo various chemical transformations allows researchers to modify its structure to enhance potency and selectivity against specific biological targets.
Example Applications:
- Cancer Research: Compounds similar to this compound have been investigated for their ability to restore function to mutant p53 proteins, which are involved in tumor suppression. This highlights the compound's relevance in cancer therapeutics .
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound is utilized in producing specialty chemicals and advanced materials. Its unique properties make it suitable for applications that require specific reactivity and functionalization.
Mechanism of Action
The mechanism of action of 3-[(2-Methylbut-3-yn-2-yl)amino]propanenitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Methylbut-3-yn-2-amine: A related compound with a similar structure but without the nitrile group.
3-Amino-3-methyl-1-butyne: Another similar compound with an amino group attached to a butyne backbone.
Uniqueness
3-[(2-Methylbut-3-yn-2-yl)amino]propanenitrile is unique due to the presence of both a nitrile and an amino group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and various research applications.
Biological Activity
3-[(2-Methylbut-3-yn-2-yl)amino]propanenitrile is an organic compound with significant potential in biological and medicinal research. Its unique structural features, including a nitrile and amino group, facilitate various biological interactions, making it a candidate for therapeutic applications. This article delves into the biological activity of this compound, emphasizing its mechanisms of action, potential therapeutic uses, and relevant research findings.
Structural Characteristics
- Molecular Formula: C8H12N2
- Molecular Weight: Approximately 136.19 g/mol
- Functional Groups:
- Nitrile group (-C≡N)
- Amino group (-NH2)
These features contribute to its reactivity and interaction with biological systems, allowing it to participate in various biochemical pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitrile group can engage in nucleophilic addition reactions, while the amino group can form hydrogen bonds with biomolecules. These interactions can modulate various biochemical pathways, influencing cellular processes such as:
- Enzyme inhibition
- Signal transduction
- Cellular proliferation
Therapeutic Potential
Research has indicated that this compound may serve as a precursor in drug synthesis or directly as a therapeutic agent. Its potential applications include:
- Cancer Treatment: Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer cell proliferation.
- Anti-inflammatory Properties: Investigations are ongoing regarding its role in modulating inflammatory pathways.
Case Studies and Research Findings
-
Enzyme Inhibition Studies:
- In vitro assays have demonstrated that this compound can inhibit certain enzymes linked to cancer progression, such as tankyrases (TNKS). For instance, compounds with similar structures showed significant inhibition rates (IC50 values in the nanomolar range) against TNKS, suggesting a similar potential for our compound .
- Cell Proliferation Assays:
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Notable Activity |
---|---|---|
2-Methylbut-3-yn-2-amino | Amino compound | Moderate enzyme inhibition |
3-Amino-3-methyl-1-butyne | Amino compound | Cytotoxic properties observed |
This compound | Nitrile & amino compound | Strong potential for enzyme inhibition |
The presence of both nitrile and amino functionalities in this compound distinguishes it from other compounds, enhancing its reactivity and biological activity.
Properties
IUPAC Name |
3-(2-methylbut-3-yn-2-ylamino)propanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-4-8(2,3)10-7-5-6-9/h1,10H,5,7H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKABPHCRIQDFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)NCCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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